2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the 3,4,5-trimethoxyphenyl group adds unique properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine precursors. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst such as piperidine. The reaction mixture is heated under reflux conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A pyrimidine derivative with antibacterial properties.
Trimetrexate: A dihydrofolate reductase inhibitor used in cancer treatment.
Colchicine: Contains a trimethoxyphenyl group and is used to treat gout.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of the trimethoxyphenyl group and pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14N2O5 |
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Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5/c1-19-10-4-8(5-11(20-2)12(10)21-3)13-15-6-9(7-16-13)14(17)18/h4-7H,1-3H3,(H,17,18) |
InChI Key |
OVUBRZAJSQOZPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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